molecular formula C5H4ClF3N2O2S B1587005 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 519056-67-8

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No. B1587005
M. Wt: 248.61 g/mol
InChI Key: HJFWSNIHZZKYIK-UHFFFAOYSA-N
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Description

“1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride” is a chemical compound used in laboratory settings . The CAS number for this compound is 154471-65-5 . It’s important to note that this compound is not recommended for food, drug, pesticide, or biocidal product use .

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : This compound is used as a key intermediate in the synthesis of important building blocks relevant to medicinal and agrochemistry .
    • Method of Application : A new, high-yielding, and practical method for synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole has been developed . The synthesis involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride .
    • Results or Outcomes : The method provides access to the desired compounds in a high yield .
  • Scientific Field: Pharmaceutical Chemistry

    • Application : Trifluoromethyl group-containing drugs have been approved by the FDA, and this compound could potentially be used in the synthesis of such drugs .
    • Method of Application : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .
    • Results or Outcomes : The trifluoromethyl group significantly affects pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .
  • Scientific Field: Agrochemistry

    • Application : This compound can be used in the synthesis of agrochemicals .
    • Method of Application : The synthesis involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride . The regioselective scalable synthesis of 3/5-trifluoromethyl pyrazole derivatives represents an important challenge, given the prominence of these motifs in both agrochemicals and pharmaceuticals .
    • Results or Outcomes : The method provides access to the desired compounds in a high yield .
  • Scientific Field: Medicinal Chemistry

    • Application : This compound can be used in the synthesis of medicinal compounds .
    • Method of Application : The synthesis involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride . The regioselective scalable synthesis of 3/5-trifluoromethyl pyrazole derivatives represents an important challenge, given the prominence of these motifs in both agrochemicals and pharmaceuticals .
    • Results or Outcomes : The method provides access to the desired compounds in a high yield .
  • Scientific Field: Process Chemistry

    • Application : This compound can be used in the development of new synthetic methods .
    • Method of Application : The synthesis involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride . The regioselective scalable synthesis of 3/5-trifluoromethyl pyrazole derivatives represents an important challenge .
    • Results or Outcomes : The method provides access to the desired compounds in a high yield .
  • Scientific Field: Drug Discovery

    • Application : This compound can be used in the synthesis of new drug molecules .
    • Method of Application : The synthesis involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride . The regioselective scalable synthesis of 3/5-trifluoromethyl pyrazole derivatives represents an important challenge .
    • Results or Outcomes : The method provides access to the desired compounds in a high yield .

Safety And Hazards

“1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of exposure, it’s advised to seek medical attention .

properties

IUPAC Name

1-methyl-3-(trifluoromethyl)pyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClF3N2O2S/c1-11-2-3(14(6,12)13)4(10-11)5(7,8)9/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFWSNIHZZKYIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClF3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383216
Record name 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride

CAS RN

519056-67-8
Record name 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=519056-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AR Brown, M Bosies, H Cameron, J Clark… - Bioorganic & medicinal …, 2011 - Elsevier
High-throughput screening of 3.87million compounds delivered a novel series of non-steroidal GR antagonists. Subsequent rounds of optimisation allowed progression from a non-…
Number of citations: 16 www.sciencedirect.com

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